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Abstract
2-Bromo-4-hydroxynicotinic acid is a substituted pyridine derivative of increasing interest in

medicinal chemistry, particularly as a structural motif in the development of novel therapeutics

such as proteolysis-targeting chimeras (PROTACs). Despite its commercial availability, a

comprehensive, publicly accessible repository of its spectroscopic data is notably absent. This

technical guide addresses this critical gap by providing a detailed, predictive analysis of the

expected spectroscopic signatures of 2-Bromo-4-hydroxynicotinic acid. Leveraging

foundational spectroscopic principles and drawing upon empirical data from structurally

analogous compounds, this paper offers researchers, scientists, and drug development

professionals a robust framework for the identification, characterization, and quality control of

this important chemical building block. We present predicted data for ¹H NMR, ¹³C NMR,

Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy,

supplemented with standardized experimental protocols and logical workflows to guide

practical laboratory application.

Introduction and Molecular Structure Analysis
2-Bromo-4-hydroxynicotinic acid (CAS: 1150561-81-1, Molecular Formula: C₆H₄BrNO₃,

Molecular Weight: 218.00 g/mol ) is a trifunctional heterocyclic compound.[1][2] Its structure

features a pyridine ring substituted with a bromine atom at the C-2 position, a carboxylic acid at

the C-3 position, and a hydroxyl group at the C-4 position. This arrangement of functional

groups makes it a valuable and versatile building block in synthetic organic chemistry.
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A crucial aspect of its structure is the potential for tautomerism. The 4-hydroxy pyridine moiety

can exist in equilibrium with its keto tautomer, 2-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic

acid.[3] This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in

turn will have a profound impact on the molecule's spectroscopic characteristics, particularly in

IR and NMR spectroscopy. Both tautomeric forms are considered in the predictive analysis that

follows.

Caption: Tautomeric equilibrium of 2-Bromo-4-hydroxynicotinic acid.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The following predictions are based on established substituent effects on the pyridine ring.[4][5]

Predicted ¹H NMR Spectrum
The pyridine ring of 2-Bromo-4-hydroxynicotinic acid contains two aromatic protons.

H-6: This proton is adjacent to the electronegative nitrogen atom, which will shift it

significantly downfield. The bromine at C-2 will have a minor influence.

H-5: This proton is situated between the electron-donating hydroxyl group (ortho) and the

electron-withdrawing carboxylic acid group (meta). This will result in a more upfield position

compared to H-6.

-OH and -COOH Protons: These are exchangeable protons, and their signals are often

broad and their chemical shifts are highly dependent on solvent, concentration, and

temperature. In DMSO-d₆, they are typically observable, whereas in D₂O, they would

exchange and the signals would disappear.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
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Proton Predicted δ (ppm)
Predicted
Multiplicity

Justification /
Comparison

H-6 8.1 - 8.3 Doublet (d)

Position adjacent
to nitrogen causes
significant
deshielding. In 2-
bromopyridine, H-6
is at ~8.35 ppm.[6]

H-5 7.0 - 7.2 Doublet (d)

Shielded by the ortho

-OH group. In 4-

hydroxynicotinic acid,

the corresponding

proton is observed in

this region.[1]

-OH 10.0 - 12.0 Broad Singlet (br s)

Typical range for

phenolic protons in

DMSO.

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | Typical range for carboxylic acid protons in DMSO.

|

Predicted ¹³C NMR Spectrum
Six distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The

chemical shifts are predicted based on additive models and data from analogous compounds

like pyridine (C2: 150, C3: 124, C4: 136 ppm), 2-bromopyridine, and 4-hydroxynicotinic acid.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
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Carbon Predicted δ (ppm) Justification

C=O (acid) 165 - 168

Standard range for a
carboxylic acid carbon
attached to an aromatic
ring.

C-4 160 - 164

Carbon bearing the -OH group

(ipso-carbon), significantly

deshielded.

C-6 148 - 152

Carbon adjacent to nitrogen,

strongly deshielded. Similar to

C-2 in pyridine.

C-2 140 - 144
Carbon bearing the bromine

atom (ipso-carbon).

C-5 110 - 114
Shielded by the adjacent C-4-

OH group.

| C-3 | 108 - 112 | Carbon bearing the carboxylic acid group (ipso-carbon). |

Standard Protocol for NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of 2-Bromo-4-hydroxynicotinic acid in ~0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe

the exchangeable hydroxyl and carboxylic acid protons.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16

ppm.

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
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¹³C NMR Acquisition:

Acquire a broadband proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

~220 ppm.

Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Predicted Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The spectrum will be dominated by absorptions from the O-H, C=O, and aromatic

ring vibrations. The presence of the keto-enol tautomerism will be particularly evident here.

Table 3: Predicted Major IR Absorption Bands (ATR)
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Comments

3300 - 2500
O-H stretch
(carboxylic acid)

Broad, Strong

The very broad
nature is due to
extensive
hydrogen bonding.

~3100
O-H stretch (phenol-

like)
Broad, Medium

May be obscured by

the carboxylic acid O-

H band.

~3050 C-H stretch (aromatic) Medium-Weak

Characteristic of

protons on an sp²

carbon.

~1720
C=O stretch

(carboxylic acid)
Strong, Sharp

Diagnostic for the

carboxylic acid dimer.

~1650
C=O stretch (keto

tautomer)
Strong

Presence of this band

alongside the acid

C=O would confirm

the tautomer.

1600 - 1450
C=C & C=N stretches

(ring)
Medium-Strong

Multiple bands are

expected,

characteristic of the

pyridine ring.[7][8]

~1250
C-O stretch (phenol-

like)
Strong

850 - 750 C-H out-of-plane bend Strong

Position is diagnostic

of the substitution

pattern.

| ~650 | C-Br stretch | Medium-Weak | Located in the fingerprint region. |

Standard Protocol for IR Spectroscopy (ATR)
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Sample Preparation: Place a small amount (~1-2 mg) of the solid 2-Bromo-4-
hydroxynicotinic acid powder directly onto the crystal of an Attenuated Total Reflectance

(ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR anvil to ensure good contact.

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Predicted Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For

this molecule, Electron Spray Ionization (ESI) in negative mode would be ideal due to the

acidic protons.

Molecular Ion: The key diagnostic feature will be the isotopic pattern of the molecular ion

peak due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and

⁸¹Br, in an approximate 1:1 natural abundance.[9] This will result in two peaks of nearly equal

intensity at m/z values separated by 2 Da.

Fragmentation: Common fragmentation pathways would involve the loss of small, stable

neutral molecules.

Table 4: Predicted Mass Spectrometry Fragments (ESI Negative Mode)
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Predicted m/z Ion Formula Comments

216 / 218
[C₆H₃⁷⁹BrNO₃]⁻ /
[C₆H₃⁸¹BrNO₃]⁻

[M-H]⁻ ion. The
characteristic 1:1 isotopic
doublet confirms the
presence of one bromine
atom.

172 / 174
[C₅H₃⁷⁹BrNO]⁻ /

[C₅H₃⁸¹BrNO]⁻

Loss of CO₂ (44 Da) from the

[M-H]⁻ ion.

138 [C₆H₄NO₃]⁻

Loss of Br radical (79/81 Da)

from the [M-H]⁻ ion. This

fragment will not have the

bromine isotopic pattern.

| 94 | [C₅H₄NO]⁻ | Loss of Br and CO₂ from the [M-H]⁻ ion. |

Standard Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, such as a quadrupole or time-of-flight (TOF) analyzer.

Acquisition (Negative Ion Mode):

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the [M-H]⁻ ion.

Acquire data over a mass range of m/z 50-500.

The high-resolution capability of a TOF or Orbitrap analyzer can be used to confirm the

elemental composition of the parent and fragment ions.
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Predicted UV-Visible Spectroscopy
The substituted pyridine ring constitutes a chromophore that will absorb light in the UV region.

The absorption maxima (λmax) are influenced by the electronic nature of the substituents. The

hydroxyl group acts as an auxochrome, which typically causes a bathochromic (red) shift.

Expected Transitions: The spectrum is expected to show absorptions corresponding to π →

π* transitions of the conjugated aromatic system.

λmax Prediction: Based on data for similar hydroxypyridines, two main absorption bands are

anticipated.[10][11] The exact position will be solvent-dependent.

Table 5: Predicted UV-Vis Absorption Maxima (Methanol)

Predicted λmax (nm) Transition Type Comments

~280 - 295 π → π*
Primary absorption band
for the substituted
pyridine chromophore.

| ~220 - 235 | π → π* | Higher energy transition. |

Standard Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a

UV-grade solvent like methanol. Create a dilute solution (e.g., 0.01 mg/mL) from the stock

solution.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition:

Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with

the sample solution.

Scan a wavelength range from 400 nm down to 200 nm.

Record the absorbance and identify the wavelength of maximum absorbance (λmax).
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Comprehensive Characterization Workflow
For a researcher either synthesizing this compound or receiving it from a commercial source, a

logical workflow is essential to confirm its identity and purity. The following workflow integrates

the discussed spectroscopic techniques for a comprehensive characterization.
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Initial Steps
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Caption: Logical workflow for the spectroscopic characterization of 2-Bromo-4-
hydroxynicotinic acid.

Conclusion
While experimental spectra for 2-Bromo-4-hydroxynicotinic acid are not readily available in

the public domain, a comprehensive and reliable spectroscopic profile can be predicted

through the application of fundamental principles and comparison with closely related

analogues. This guide provides a detailed forecast of the ¹H NMR, ¹³C NMR, IR, MS, and UV-

Vis data, establishing an authoritative benchmark for researchers. The included protocols and

workflow diagrams serve as practical tools to aid in the empirical verification of this compound's

structure and purity, thereby supporting its effective use in drug discovery and other advanced

scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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